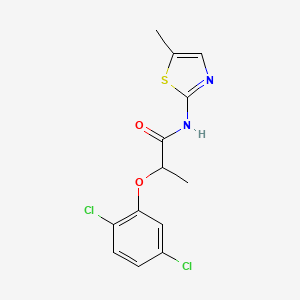

![molecular formula C28H21NO B4623377 2,2-二苯基-N-[2-(苯乙炔基)苯基]乙酰胺 CAS No. 5312-15-2](/img/structure/B4623377.png)

2,2-二苯基-N-[2-(苯乙炔基)苯基]乙酰胺

描述

Synthesis Analysis

The synthesis of acetamide derivatives, including structures similar to 2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide, typically involves multi-step chemical reactions that aim to introduce specific functional groups into the compound. Mansuroğlu et al. (2008) have described the synthesis and characterization of nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, demonstrating a method that may be relevant for synthesizing similar acetamide compounds. These methods often involve the use of various catalysts and reactants to achieve the desired chemical structure (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their chemical behavior and potential applications. For instance, the crystal structure analysis of certain acetamide compounds provides insights into their conformational preferences and intermolecular interactions. The study by Mansuroğlu et al. reveals that 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide and its nickel(II) complex exhibit specific crystal packing patterns and coordination geometries, suggesting similar structural considerations for 2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide (Mansuroğlu et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of diphenyl and acetamide functional groups can affect the compound's reactivity towards hydrolysis, isomerization, and cyclization reactions. Studies on similar compounds, such as those by Bernard et al., highlight the kinetic and mechanistic aspects of these reactions, which are pertinent for understanding the chemical behavior of 2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide (Bernard, Letellier, Porziemsky, & Mompon, 1986).

科学研究应用

药理特性

一种与 "2,2-二苯基-N-[2-(苯乙炔基)苯基]乙酰胺" 密切相关的衍生物,称为二苯吡酰胺,表现出显着的抗炎、镇痛、解热和促尿酸排泄的特性。研究表明,它在实验性大鼠关节炎中比苯丁酮更活跃,并且与吲哚美辛相比具有较高的治疗指数,表明其急性毒性低,致溃疡活性弱 (Caliari 等人,1977 年)。

不对称氢化

使用源自氨基酸的手性膦配体,研究铑 (I) 配合物的不对称氢化,突出了创建对映选择性催化剂的潜力。这些与 "2,2-二苯基-N-[2-(苯乙炔基)苯基]乙酰胺" 化学结构相关的化合物表现出不同程度的氢化活性和选择性,证明了结构修饰对于增强催化性能的重要性 (Joó & Trócsányl,1982 年)。

立体光刻 3D 打印

立体光刻 (SLA) 在制造载药片剂中的应用展示了该化合物在创建缓释药物中的潜力。利用光聚合,研究人员开发了具有受控药物释放曲线的制剂,强调了此类化合物在制药和个性化医疗中的适应性 (Wang 等人,2016 年)。

分子结合和选择性

对 "2,2-二苯基-N-[2-(苯乙炔基)苯基]乙酰胺" 类似物的研究,例如莫达非尼,探讨了它们在单胺转运蛋白中的结合亲和力和选择性。这些发现对理解精神兴奋剂作用的分子基础和治疗与多巴胺和血清素转运蛋白相关的疾病的潜在治疗应用具有重要意义 (Okunola-Bakare 等人,2014 年)。

抗癌、抗炎和镇痛活性

合成 2-(取代苯氧基)乙酰胺衍生物,结合类似于 "2,2-二苯基-N-[2-(苯乙炔基)苯基]乙酰胺" 的碱性部分,产生了具有显着抗癌、抗炎和镇痛活性的化合物。这些衍生物展示了开发新治疗剂的潜力 (Rani 等人,2014 年)。

属性

IUPAC Name |

2,2-diphenyl-N-[2-(2-phenylethynyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO/c30-28(27(24-15-6-2-7-16-24)25-17-8-3-9-18-25)29-26-19-11-10-14-23(26)21-20-22-12-4-1-5-13-22/h1-19,27H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPCMXINWHDDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366078 | |

| Record name | STK013024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide | |

CAS RN |

5312-15-2 | |

| Record name | STK013024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)

![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)

![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)

![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)